4-Chloro-1,1-dimethoxy-2-methylbut-2-ene
Description
4-Chloro-1,1-dimethoxy-2-methylbut-2-ene is a chloro-substituted unsaturated ether with a molecular formula of C₇H₁₁ClO₂. Its structure features a but-2-ene backbone with a chlorine atom at position 4, two methoxy groups at position 1, and a methyl group at position 2. Its reactivity is expected to stem from the conjugated diene system, chloro group’s electrophilicity, and the steric hindrance of the methoxy substituents.
Properties
CAS No. |
62285-77-2 |
|---|---|
Molecular Formula |
C7H13ClO2 |
Molecular Weight |
164.63 g/mol |
IUPAC Name |
4-chloro-1,1-dimethoxy-2-methylbut-2-ene |
InChI |
InChI=1S/C7H13ClO2/c1-6(4-5-8)7(9-2)10-3/h4,7H,5H2,1-3H3 |
InChI Key |
GSGKNMUOUYICIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCl)C(OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
(a) 4-Chloro-1,1-dimethoxybutane (CAS 29882-07-3)
- Structure : Saturated butane chain with Cl at C4 and dimethoxy groups at C1.
- Key Differences : The absence of a double bond reduces reactivity toward addition reactions. The saturated structure likely increases stability but decreases conjugation effects. Applications include pharmaceutical synthesis intermediates .
(b) (E)-4-Bromo-1-chloro-2-methyl-2-butene (CAS 114506-04-6)
- Structure : Bromo and chloro substituents at C4 and C1, respectively, with a methyl group at C2.
- Key Differences : Bromine’s larger atomic size and polarizability may enhance electrophilic substitution rates compared to chlorine. The E-configuration introduces steric effects distinct from the target compound’s geometry .
Positional and Functional Isomers
(a) 4-Chloro-2-methylbut-1-ene (CAS 10523-96-3)
- Structure : Double bond at C1 (vs. C2 in the target), with Cl at C4 and methyl at C2.
- Key Differences : The 1,2-diene system in the target compound enables conjugation, altering UV absorption and resonance stability. Boiling point (~103.8°C estimate) and density (0.900 g/cm³) suggest lower polarity than the dimethoxy-substituted target .
(b) 1-Chloro-3-methylbut-2-ene (Synonyms: 4-Chloro-2-methyl-2-butene)
- Structure : Chloro at C1 and methyl at C3, with a double bond at C2.
- Key Differences : Lacks methoxy groups, leading to reduced steric hindrance and polarity. Applications include agrochemical intermediates .
Conformational and Spectroscopic Comparisons
4-Chloro-1,2-butadiene (CH₂=CH-CH₂Cl)
- Structure : Conjugated diene with Cl at C3.
- Key Findings : Microwave and vibrational spectroscopy reveal a planar s-cis conformation with a 3.8 kcal/mol rotational barrier. The target compound’s dimethoxy groups may increase torsional strain, altering conformational preferences .
Data Tables
Research Findings
- Synthesis : Methods for analogs like 4-chloro-1,2-butadiene involve HCl/CaCl₂-mediated reactions , whereas dimethoxy-substituted compounds may require protective-group strategies to preserve ether linkages.
- Spectroscopy : Rotational isomerism in 4-chloro-1,2-butadiene is well-characterized via IR and Raman spectroscopy; similar studies for the target compound would need to account for methoxy-group vibrational modes .
- Applications : Chloro-substituted butenes are used in scintillator precursors (e.g., K27 synthesis ) and pharmaceuticals (e.g., toremifene derivatives ). The target’s dimethoxy groups may enhance solubility in polar solvents for drug delivery systems.
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